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Executive Summary

1,3-Dichloro-2-propanol (1,3-DCP) is a chemical intermediate and a food contaminant
classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for
Research on Cancer (IARC)[1]. This classification is based on sufficient evidence of
carcinogenicity in experimental animals, while human data are unavailable[1]. Long-term
studies in rats have demonstrated that 1,3-DCP induces tumors at multiple sites, including the
liver, tongue, kidneys, and thyroid gland[2].

The genotoxic profile of 1,3-DCP is complex; it is consistently positive in a range of in vitro
assays but has yielded negative results in the limited in vivo studies available[1][3]. The in vitro
genotoxicity is widely attributed to its chemical or metabolic conversion to epichlorohydrin, a
known genotoxic carcinogen[4][5]. Mechanistic studies suggest that 1,3-DCP's toxicity involves
metabolic activation by CYP2E1, subsequent depletion of glutathione (GSH), induction of
oxidative stress, and activation of apoptotic signaling pathways[1][6]. Due to the positive in vitro
findings and the formation of a reactive metabolite, a genotoxic mode of action for
carcinogenicity cannot be excluded[3]. This guide provides a comprehensive overview of the
available data, experimental methodologies, and mechanistic pathways associated with the
toxicity of 1,3-DCP.
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Introduction

1,3-Dichloro-2-propanol (CAS No. 96-23-1) is a colorless liquid with an ethereal odor[1][7]. Its
primary industrial application is as a chemical intermediate in the production of epichlorohydrin,
which is used to manufacture glycerol, plastics, and epoxy resins[2][8]. It has also been used
as a solvent and a cement for celluloid[8]. Human exposure can occur in occupational settings
through inhalation and dermal contact, particularly from improperly vented storage tanks or
industrial accidents[1]. A significant non-occupational source of exposure is the consumption of
certain foods, such as soy sauce and other products containing acid-hydrolyzed vegetable
protein (acid-HVP), where 1,3-DCP can be formed as a contaminant during processing[2][8].

Carcinogenicity
Evidence in Experimental Animals

There is sufficient evidence in experimental animals for the carcinogenicity of 1,3-dichloro-2-
propanol[1]. The most definitive evidence comes from a two-year chronic toxicity and
carcinogenicity study in Wistar KFM/Han rats, which were administered 1,3-DCP in their
drinking water[2][4]. The study revealed a statistically significant increase in the incidence of
both benign and malignant tumors in multiple organs[2].

In male and female rats, administration of 1,3-DCP led to increased incidences of
hepatocellular carcinoma, tongue carcinoma, and tongue papilloma[1][2]. Additionally, male rats
showed an increased incidence of renal tubule adenoma, while females exhibited an increase
in thyroid follicular-cell carcinoma[1][2]. Tumors of the tongue and thyroid are particularly
noteworthy as they are rare spontaneous neoplasms in these animals[1].

Data Presentation: Long-Term Carcinogenicity Study

The quantitative findings from the pivotal 2-year rat bioassay are summarized below.

Table 1: Summary of Neoplastic Lesions in Wistar Rats Administered 1,3-DCP in Drinking
Water for 104 Weeks
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Low Dose Mid Dose High

Lesion
Sex Organ T Control (21 M| (6.3M|/ Dose (19
e
o 3.4F) 9.6 F) M /30 F)
Hepatocell
Male Liver ular 1/50 1/50 4/50 11/50
Adenoma
Hepatocell
ular 0/50 0/50 1/50 10/50
Carcinoma
Renal
Kidney Tubular 0/50 0/50 2/50 6/50
Adenoma
Squamous
Tongue Cell 0/50 0/50 1/50 16/50
Papilloma
Squamous
Cell 0/50 0/50 0/50 9/50
Carcinoma
Follicular
Thyroid Cell 0/50 0/50 3/50 2/50
Adenoma
Follicular
Cell 0/50 0/50 0/50 1/50
Carcinoma
Hepatocell
Female Liver ular 1/50 2/50 6/50 18/50
Adenoma
Hepatocell
ular 0/50 0/50 0/50 10/50
Carcinoma
Tongue Squamous  0/50 0/50 0/50 8/50**
Cell
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Papilloma

Squamous
Cell 0/50 0/50 0/50 1/50

Carcinoma

Follicular
Thyroid Cell 1/50 1/50 0/50 2/50

Adenoma

Follicular
Cell 0/50 0/50 0/50 5/50

Carcinoma

Data
sourced
from
OEHHA
(2010)[2].
Doses are
in mg/kg
bw/day. M
= Male, F =

Female.

p<0.05,
**p<0.001

Experimental Protocol: Rodent Carcinogenicity
Bioassay

The standard protocol for a long-term carcinogenicity study, as exemplified by the key 1,3-DCP
study, is detailed below.

o Test System: Wistar KFM/Han rats, typically 50 animals per sex per dose group for the
carcinogenicity portion, with additional satellite groups for interim toxicity assessments|[2].

o Administration: The test substance, 1,3-DCP, was administered in the drinking water for a
period of 104 weeks[2].
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Dose Levels: Groups of rats received 0 (control), 27, 80, or 240 mg/L of 1,3-DCP. These
concentrations corresponded to average daily doses of approximately 0, 2.1, 6.3, and 19
mg/kg body weight for males, and 0, 3.4, 9.6, and 30 mg/kg body weight for females[2].

Observations: Animals were observed daily for clinical signs of toxicity. Body weight and
water consumption were monitored regularly.

Pathology: Interim sacrifices were conducted at 26, 52, and 78 weeks. At the end of the 104-
week study, all surviving animals were euthanized. A complete necropsy was performed on
all animals, and organs and tissues were preserved for histopathological examination[2].

Data Analysis: The incidence of tumors in each dose group was compared to the control
group using appropriate statistical methods to determine significance.
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Workflow for the 2-year rodent carcinogenicity bioassay of 1,3-DCP.
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Genotoxicity

The genotoxicity of 1,3-DCP presents a mixed profile, with clear evidence of activity in vitro but
limited and largely negative evidence from in vivo assays[1]. This discrepancy is a critical factor
in its overall risk assessment.

In Vitro Evidence

1,3-DCP has demonstrated genotoxic activity in a variety of in vitro systems. It induces reverse
mutations in bacterial strains like Salmonella typhimurium (Ames test) and influences DNA
repair in Escherichia coli[1]. In mammalian cells, it has been shown to cause sister chromatid
exchange in Chinese hamster V79 cells, mutations in HelLa cells, and malignant transformation
of mouse fibroblasts[1][8]. The genotoxic mechanism in vitro is believed to depend on the
chemical formation of its metabolite, epichlorohydrin, which is a known mutagen[4][5].

Table 2: Summary of In Vitro Genotoxicity Assays for 1,3-DCP

Metabolic
Assay Type Test System L Result
Activation (S9)
Bacterial Reverse S. typhimurium ) ) -
) With and Without Positive[5]
Mutation TA100, TA1535
SOS Chromotest Escherichia coli PQ37  With and Without Positive[8]
Sister Chromatid Chinese Hamster V79 - -
Not specified Positive[1]
Exchange Cells
Cell Transformation Mouse M2 Fibroblasts  Not applicable Positive[1][8]
DNA Damage Rat and Human . N
) ) Not applicable Positive[9]
(Alkaline Elution) Hepatocytes

In Vivo Evidence

In contrast to the in vitro results, the available in vivo data for 1,3-DCP are limited and have
been negative. A study on the induction of wing spots in Drosophila melanogaster showed no
effect[1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted that while
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two newer in vivo studies also yielded negative results, they had limitations, and thus a
genotoxic mode of action could not be definitively ruled out[3].

Table 3: Summary of In Vivo Genotoxicity Assays for 1,3-DCP

Route of
Assay Type Test System L . Result
Administration

Somatic Mutation and

o i Drosophila N ]
Recombination (Wing Not specified Negative[l]
melanogaster
Spot Test)
Micronucleus Test Rodent Not specified Negative[5]

Experimental Protocols: Key Genotoxicity Assays

» Bacterial Reverse Mutation Assay (Ames Test):

o Principle: This assay uses several strains of Salmonella typhimurium with pre-existing
mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The
test measures the ability of a substance to cause reverse mutations, allowing the bacteria
to grow on an amino acid-deficient medium.

o Methodology: Tester strains (e.g., TA100, TA1535) are exposed to various concentrations
of 1,3-DCP on agar plates, both with and without an exogenous metabolic activation
system (S9 fraction from rat liver). After incubation, the number of revertant colonies is
counted. A dose-dependent increase in revertant colonies significantly above the
spontaneous background level indicates a positive result[5].

 In Vivo Mammalian Erythrocyte Micronucleus Test:

o Principle: This test detects damage to chromosomes or the mitotic apparatus in
erythroblasts. Chromosome fragments or whole chromosomes that lag at anaphase are
packaged into small secondary nuclei (micronuclei) in the daughter cells.

o Methodology: Rodents are exposed to the test substance, typically via oral gavage or
intraperitoneal injection, over one or more administrations. Bone marrow or peripheral
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blood is collected at appropriate time points after the final treatment. The frequency of
micronucleated polychromatic (immature) erythrocytes is determined by microscopic
analysis. A statistically significant, dose-dependent increase in the frequency of
micronucleated cells indicates a positive result[5].

Mechanisms of Toxicity and Signhaling Pathways
Metabolic Activation and Detoxification

The toxicity of 1,3-DCP is closely linked to its metabolism. A key pathway involves its
conversion to the highly reactive and genotoxic epoxide, epichlorohydrin[1][5]. This conversion
can occur chemically under certain conditions or through metabolic processes[5]. Studies have
also indicated that 1,3-DCP is metabolized by the cytochrome P450 enzyme CYP2E1 to an
aldehyde intermediate[1]. This reactive intermediate can deplete cellular stores of glutathione
(GSH), a critical antioxidant, leading to increased cellular damage[1][4]. The depletion of GSH
hinders detoxification and enhances the toxic effects of 1,3-DCP and its metabolites[1][4].
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Proposed metabolic activation and detoxification pathway of 1,3-DCP.

Oxidative Stress and Apoptosis in Hepatotoxicity

1,3-DCP is a known hepatotoxin[1]. Studies in rats have shown that acute exposure leads to
significant increases in serum aminotransferase and alkaline phosphatase levels, indicative of
liver damage[6]. The mechanism appears to involve the induction of oxidative stress. This is
followed by the activation of mitogen-activated protein kinases (MAPKS), specifically p-Erk1/2
and p-JNK, which are key regulators of cellular stress responses. Activation of these pathways
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ultimately leads to an increase in hepatocellular apoptosis, as evidenced by increased TUNEL

and caspase-3 positive cells[6].

1,3-DCP-Induced Hepatotoxicity

1,3-DCP Exposure

Increased Oxidative Stress
(ROS Production)
MAPK Activation
(p-Erk1/2, p-INK)

(Caspase-3 ActivatiorD

(Hepatocellular Apoptosis)

Hepatotoxicity

Click to download full resolution via product page

Signaling cascade of 1,3-DCP-induced apoptosis in hepatocytes.

Inflammatory Signaling in Neurotoxicity

In addition to hepatotoxicity, 1,3-DCP has been shown to exert neurotoxic effects. In a study
using BV-2 microglia cells, 1,3-DCP induced inflammation and apoptosis. This was mediated
by the generation of reactive oxygen species (ROS), which in turn stimulated the
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phosphorylation of MAPKs and activated the NF-kB signaling pathway[10]. Pre-treatment with
the antioxidant N-acetylcysteine (NAC) mitigated these effects, confirming the central role of
ROS in this pathway[10].

Conclusion

1,3-Dichloro-2-propanol is a rodent carcinogen that induces tumors in the liver, tongue, kidney,
and thyroid[1][2]. While it is a potent in vitro genotoxin, evidence for in vivo genotoxicity is
lacking[1][5]. The mechanism of carcinogenicity is likely complex and may involve both
genotoxic and non-genotoxic pathways. The genotoxic potential is strongly linked to its
metabolic conversion to epichlorohydrin, whereas non-genotoxic effects, such as sustained
oxidative stress, inflammation, and cytotoxicity, may also contribute to the tumorigenic
process[1][6]. Given the positive animal carcinogenicity data and the inability to exclude a
genotoxic mode of action, 1,3-DCP is considered a potential human health hazard, and
exposure should be minimized.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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